3-ethoxy-1-ethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

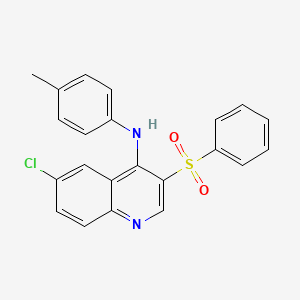

3-ethoxy-1-ethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of pyrazole carboxamides and has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research on pyrazole derivatives, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,c]pyrazole-5-carboxylate, has demonstrated significant potential in the field of corrosion inhibition. These compounds have been studied for their ability to mitigate corrosion of mild steel in acidic environments, showing high efficiency in protecting metal surfaces. Their effectiveness is attributed to the formation of a protective film on the metal surface, adhering through adsorption mechanisms supported by Langmuir isotherm. Theoretical studies, including Density Functional Theory (DFT) and Molecular Dynamic (MD) simulations, further elucidate the interaction between these inhibitors and metal surfaces, highlighting their potential in industrial applications for corrosion protection (Dohare et al., 2017).

Synthetic Methodologies

The development of efficient synthetic routes for pyrazole derivatives has been a topic of significant interest. Studies have focused on optimizing conditions to enhance yields, reduce reaction times, and improve the regioselectivity of the synthesis. Microwave-assisted synthesis has emerged as a powerful technique, offering advantages in terms of speed and efficiency. For instance, the microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines has led to the successful synthesis of corresponding carboxamides, demonstrating the utility of this approach in the rapid generation of pyrazole-based compounds (Milosevic et al., 2015).

Antileukemic Activity

The exploration of pyrazole derivatives in the field of medicinal chemistry has unveiled their potential as therapeutic agents. Specifically, the synthesis and evaluation of 3-triazeno derivatives of pyrazole-4-carboxylic acid esters and amides have been conducted to assess their antileukemic activity. These studies aim to identify compounds with significant efficacy in increasing the survival time in standard mouse leukemia models, shedding light on the therapeutic potential of pyrazole derivatives in cancer treatment (Shealy & O'dell, 1971).

Eigenschaften

IUPAC Name |

3-ethoxy-1-ethyl-N-(3-methylphenyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-4-18-10-13(15(17-18)20-5-2)14(19)16-12-8-6-7-11(3)9-12/h6-10H,4-5H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKLFZMVXMBUCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethoxy-1-ethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2958831.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2958836.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2958837.png)

![2-Ethyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2958840.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2958841.png)

![1-[4-(3-Nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B2958842.png)

![tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2958845.png)

![(1H-benzo[d]imidazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2958847.png)

![(Z)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2958852.png)